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Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Compound: 3-Methylpiperidine-1-carboximidamide (CAS: 132856-77-0)

Introduction & Chemical Profile
The incorporation of guanidine and carboximidamide moieties into cyclic aliphatic amines is a

cornerstone strategy in medicinal chemistry. These functional groups serve as excellent

arginine bioisosteres, capable of forming robust bidentate hydrogen bonds and salt bridges

with carboxylate or phosphate residues in target protein binding pockets[1][2]. 3-
Methylpiperidine-1-carboximidamide is a highly versatile building block frequently utilized in

the development of serine protease inhibitors (such as hepsin or urokinase inhibitors), GPCR

ligands, and antiproliferative agents[1][3].

The synthesis of this compound involves the guanylation (or amidination) of 3-methylpiperidine

(CAS: 626-56-2)[4]. Because the piperidine nitrogen is a secondary amine, it requires an

electrophilic guanylating agent with a highly competent leaving group to ensure high atom

economy and minimal side reactions[5].
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Quantitative Chemical Profile
Property Specification / Value

Chemical Name 3-Methylpiperidine-1-carboximidamide

CAS Registry Number 132856-77-0[6]

Molecular Formula C7H15N3

Molecular Weight 141.22 g/mol

Precursor Amine 3-Methylpiperidine (CAS: 626-56-2)[4][7]

Primary Guanylating Agent
1H-Pyrazole-1-carboxamidine hydrochloride

(CAS: 4023-02-3)[4][8]

Mechanistic Overview & Reagent Selection
The core causality of this synthesis relies on the nucleophilic attack of the secondary amine of

3-methylpiperidine onto the electron-deficient amidinyl carbon of a guanylating agent.

Historically, reagents like O-methylisourea hemisulfate were used; however, they often require

harsh conditions and extended reaction times[9]. Modern protocols overwhelmingly favor 1H-

pyrazole-1-carboxamidine hydrochloride (often referred to as Praxadine)[8]. The

thermodynamic driving force of this reaction is the expulsion of pyrazole, an excellent, stable,

and aromatic leaving group.

For complex multi-step syntheses where the high basicity of the resulting carboximidamide

might interfere with downstream coupling reactions, a Boc-protected strategy using N,N'-Di-

Boc-1H-pyrazole-1-carboxamidine is employed[5]. The Boc groups temper the nucleophilicity of

the guanidine, allowing for orthogonal protection strategies[2][5].
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Mechanistic pathway of the guanylation of 3-methylpiperidine.
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Comparative Evaluation of Guanylating Agents
To ensure a self-validating experimental design, researchers must select the appropriate

reagent based on the downstream application. The table below summarizes the causality

behind these choices based on field-proven data[5][9].

Guanylating
Reagent

Leaving Group Reaction Temp Yield Profile
Strategic
Advantage

1H-Pyrazole-1-

carboxamidine

HCl

Pyrazole 70–80 °C 65–88%

Cost-effective,

single-step, no

deprotection

required[10][11].

N,N'-Di-Boc-1H-

pyrazole-1-

carboxamidine

Pyrazole Room Temp 80–95%

Prevents side

reactions in

complex

peptide/amide

couplings[2][5].

O-Methylisourea

Hemisulfate
Methanol 65 °C 40–60%

Cheap, but

requires highly

alkaline aqueous

conditions (pH >

10.5)[9].

Goodman's

Reagent

(Triflylguanidine)

Triflate Room Temp >90%

Extremely fast

and high-

yielding, but

expensive[9].

Experimental Methodologies
Protocol A: Direct Guanylation (Unprotected Strategy)
This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride and is ideal for generating the

final active pharmaceutical ingredient (API) or a terminal building block[10][11].

Reagents & Materials:
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3-Methylpiperidine (1.0 equivalent)

1H-Pyrazole-1-carboxamidine hydrochloride (1.05 - 1.2 equivalents)[11]

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 equivalents)[10][11]

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

Preparation: In an oven-dried, round-bottomed flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 3-methylpiperidine (1.0 eq) in anhydrous MeCN (approx. 5 mL per

mmol of amine)[11].

Base Addition: Add anhydrous Et3N or DIPEA (2.0 eq) dropwise at room temperature.

Causality: The base is strictly required to neutralize the hydrochloride salt of the guanylating

agent, liberating the free base to undergo nucleophilic attack[10][11].

Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in one portion.

Thermal Activation: Heat the reaction mixture to 70–80 °C under an inert atmosphere

(Nitrogen or Argon) for 6 to 12 hours[10][11]. Monitor the consumption of the starting amine

via TLC or LC-MS.

Precipitation & Workup: Cool the reaction to room temperature, then store at 4 °C overnight.

The product often precipitates as a hydrochloride salt. Filter the suspension and wash the

filter cake with cold MeCN[11].

Purification: If the product does not precipitate cleanly, concentrate the filtrate under reduced

pressure and purify the crude residue via reverse-phase preparative HPLC (using an

aqueous NH4HCO3/MeCN gradient) or recrystallize from ethanol/diethyl ether[12][13].

Protocol B: Boc-Protected Guanylation (Orthogonal
Strategy)
Use this protocol when the resulting carboximidamide must undergo subsequent harsh

coupling steps (e.g., Weinreb amide synthesis or transition-metal cross-coupling)[2].
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Step-by-Step Workflow:

Preparation: Dissolve 3-methylpiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) or

DMF at 0 °C.

Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) and Et3N (1.5

eq)[5].

Reaction: Stir the mixture at room temperature for 6–12 hours. Causality: The electron-

withdrawing Boc groups activate the amidinyl carbon, allowing the reaction to proceed

efficiently without thermal heating[5].

Workup: Dilute with DCM, wash with 10% aqueous citric acid (to remove unreacted amine),

water, and brine. Dry over anhydrous Na2SO4 and concentrate.

Deprotection (Post-Coupling): Once downstream synthesis is complete, remove the Boc

groups using a 1:2 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature

for 1–2 hours[1][2].
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Standard workflow for the direct synthesis of 3-Methylpiperidine-1-carboximidamide.
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Analytical Characterization
To validate the integrity of the synthesized 3-Methylpiperidine-1-carboximidamide,

researchers should rely on the following spectral markers:

1H NMR (D2O or Methanol-d4): Look for the distinct multiplet of the piperidine ring protons.

The methyl group at the 3-position typically appears as a doublet around

0.85 - 1.00 ppm. The highly delocalized protons of the carboximidamide (NH2) are often
broadened or completely exchanged in D2O[13].

13C NMR: The central amidinyl carbon (C=N) is highly diagnostic, typically resonating far

downfield at approximately

155 - 158 ppm[14].

X-Ray Crystallography Context: The central C atom is bonded to the three N atoms in a

nearly ideal trigonal-planar geometry, with the positive charge completely delocalized across

the CN3 plane. The piperidine ring adopts a stable chair conformation[13].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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